

An In-depth Technical Guide to Bis(2-ethylhexyl) isophthalate

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: *B086684*

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CAS Number: 137-89-3

This technical guide provides a comprehensive overview of **Bis(2-ethylhexyl) isophthalate**, a significant industrial chemical. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological interactions.

Chemical and Physical Properties

Bis(2-ethylhexyl) isophthalate is the diester of isophthalic acid and 2-ethylhexanol. It is a colorless, viscous liquid with low volatility. Its primary application is as a plasticizer, imparting flexibility to polymers. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Bis(2-ethylhexyl) isophthalate**

| Property | Value | Reference |
|---------------------|--|-----------|
| Identifiers | | |
| CAS Number | 137-89-3 | [1] |
| Molecular Formula | C ₂₄ H ₃₈ O ₄ | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| IUPAC Name | bis(2-ethylhexyl) benzene-1,3-dicarboxylate | |
| Physical Properties | | |
| Boiling Point | 211 °C at 2 mmHg | |
| Flash Point | 233 °C | |
| Spectroscopic Data | | |
| Mass Spectrum | Available through NIST WebBook | [1] |

Experimental Protocols

Synthesis of Bis(2-ethylhexyl) isophthalate

The synthesis of **Bis(2-ethylhexyl) isophthalate** is typically achieved through the direct esterification of isophthalic acid with 2-ethylhexanol. The following protocol is a representative method adapted from the synthesis of structurally similar phthalate esters.[2][3][4][5][6][7]

Materials:

- Isophthalic acid
- 2-ethylhexanol (excess)
- Catalyst (e.g., titanium tetraisopropoxide, sulfuric acid, or p-toluenesulfonic acid)
- Reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or fractionation column for water removal

Procedure:

- Charge the reaction vessel with isophthalic acid, an excess of 2-ethylhexanol, and a catalytic amount of the chosen acid catalyst.
- Heat the mixture with continuous stirring to a temperature range of 150-270°C.
- The water produced during the esterification reaction is continuously removed from the reaction mixture via azeotropic distillation with 2-ethylhexanol using a Dean-Stark apparatus or a fractionation column. The unreacted 2-ethylhexanol is returned to the reactor.
- Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
- After completion, the excess 2-ethylhexanol is removed by vacuum distillation.
- The crude product is then purified, which may involve neutralization of the catalyst, washing with water and/or alkaline solutions, and a final vacuum distillation or treatment with adsorbents to obtain the final high-purity product.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the quantification of **Bis(2-ethylhexyl) isophthalate** in various matrices. The following protocol is a general procedure for the analysis of phthalates in environmental or biological samples.^{[8][9][10][11]}

Sample Preparation (Liquid-Liquid Extraction):

- For aqueous samples (e.g., water, soft drinks), a defined volume (e.g., 50 mL) is taken.
- The pH of the sample may be adjusted (e.g., to pH 4.0 with HCl).
- An internal standard (e.g., a deuterated phthalate) is added to the sample.
- The sample is extracted with a suitable organic solvent, such as dichloromethane or hexane, by vigorous shaking.

- The organic layer is separated, and this extraction may be repeated to improve recovery.
- The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate) and concentrated under a gentle stream of nitrogen.
- The final extract is reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions:

- Gas Chromatograph: Agilent 8890 GC or similar.
- Column: DB-5MS or equivalent capillary column.
- Injector: Splitless mode, with a high injector temperature (e.g., 320°C) to ensure volatilization of high molecular weight phthalates.
- Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature of around 300°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Agilent 5977B MS or similar.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of **Bis(2-ethylhexyl) isophthalate** and the internal standard.

Quantification: A calibration curve is generated using standard solutions of **Bis(2-ethylhexyl) isophthalate** of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) or UV detector is another common technique for the analysis of **Bis(2-ethylhexyl) isophthalate**, particularly in biological samples.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Sample Preparation (for Biological Tissues):

- A known weight of the tissue sample (e.g., 1 g) is homogenized.
- The homogenized tissue is placed in a reaction vial with a solvent like acetonitrile (ACN), phosphoric acid, and sodium chloride.
- An internal standard (e.g., diisobutyl phthalate - DIBP) is added.
- The sample is further disrupted using sonication.
- After vortexing, the sample is filtered to remove proteins and other precipitates before injection into the HPLC system.

HPLC Conditions:

- HPLC System: Agilent 1260 Infinity or similar.
- Column: Reversed-phase C18 column (e.g., Poroshell 120 C18).
- Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic phase (e.g., a mixture of methanol and isopropanol).
- Flow Rate: Typically around 1 mL/min.
- Detector: PDA or UV detector set to a wavelength where the analyte absorbs (e.g., around 230 nm).

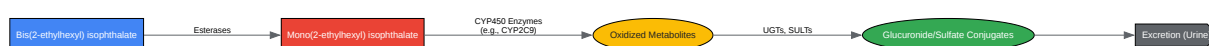
Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared from standard solutions of the analyte and an internal standard.

Biological Interactions and Signaling Pathways

While research on **Bis(2-ethylhexyl) isophthalate** is less extensive than its ortho-phthalate isomer (DEHP), the metabolic and signaling pathways of DEHP provide a strong model for understanding the potential biological activities of the isophthalate.

Metabolic Pathway

Upon ingestion, **Bis(2-ethylhexyl) isophthalate** is expected to undergo hydrolysis by esterases, primarily in the intestine and liver, to form mono(2-ethylhexyl) isophthalate and 2-ethylhexanol. The monoester is then further metabolized by cytochrome P450 enzymes.

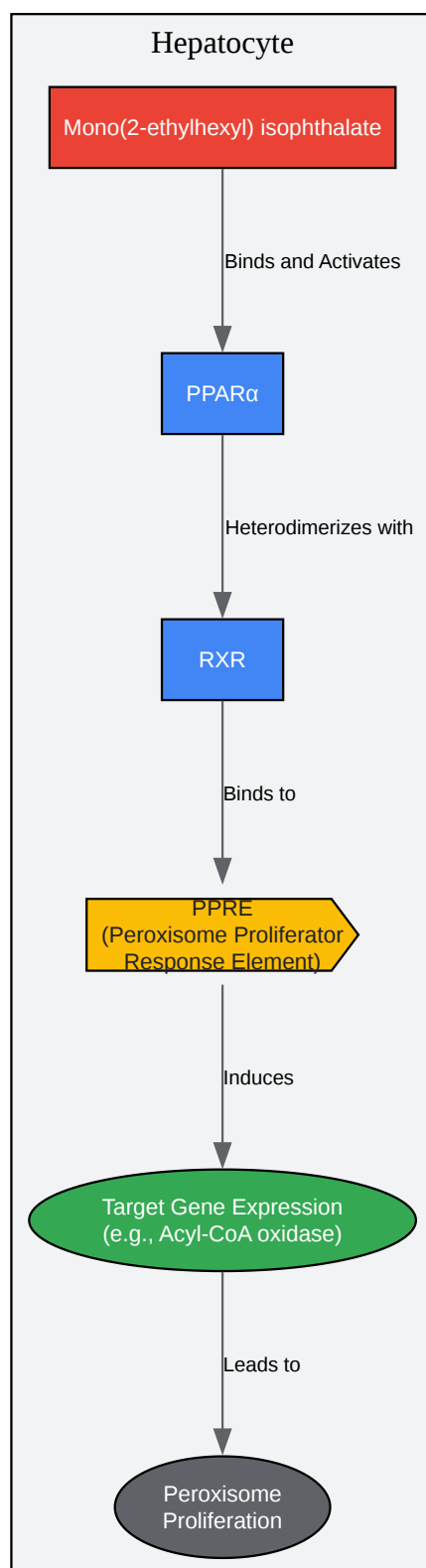


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Caption: Metabolic pathway of **Bis(2-ethylhexyl) isophthalate**.

Peroxisome Proliferator-Activated Receptor alpha (PPAR α) Signaling Pathway

The monoester metabolite of phthalates is known to be a ligand for PPAR α , a nuclear receptor that regulates lipid metabolism. Activation of PPAR α can lead to peroxisome proliferation and has been linked to hepatocarcinogenesis in rodents.^{[16][17][18][19][20]}

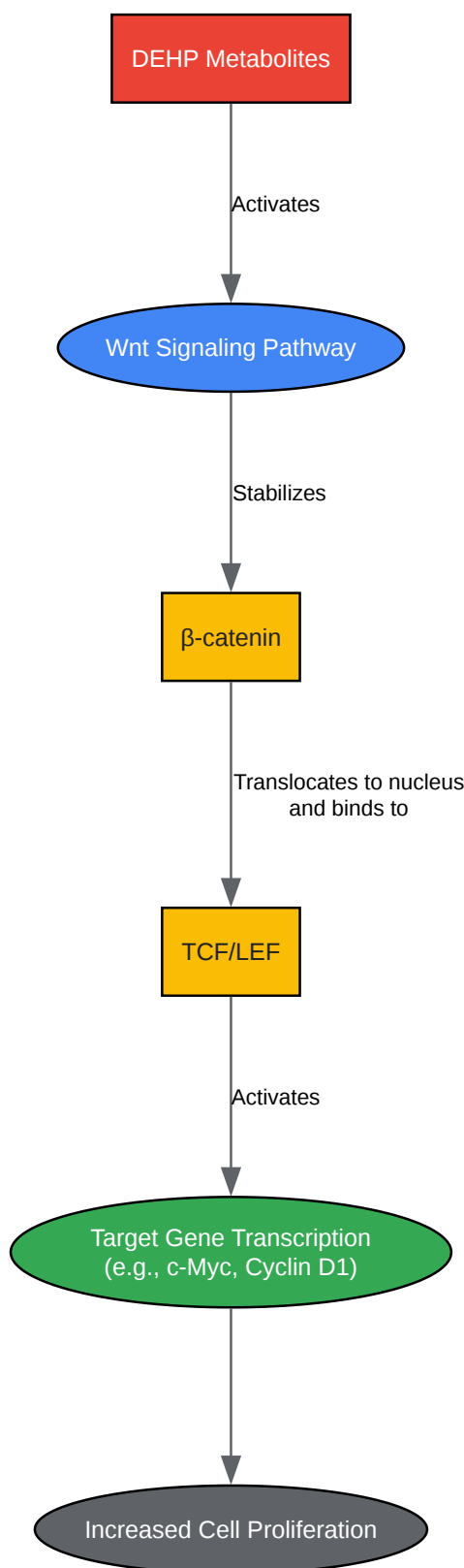


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Caption: PPARα signaling pathway activation.

Wnt/ β -catenin Signaling Pathway

Studies on DEHP have shown that it can modulate the Wnt/ β -catenin signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

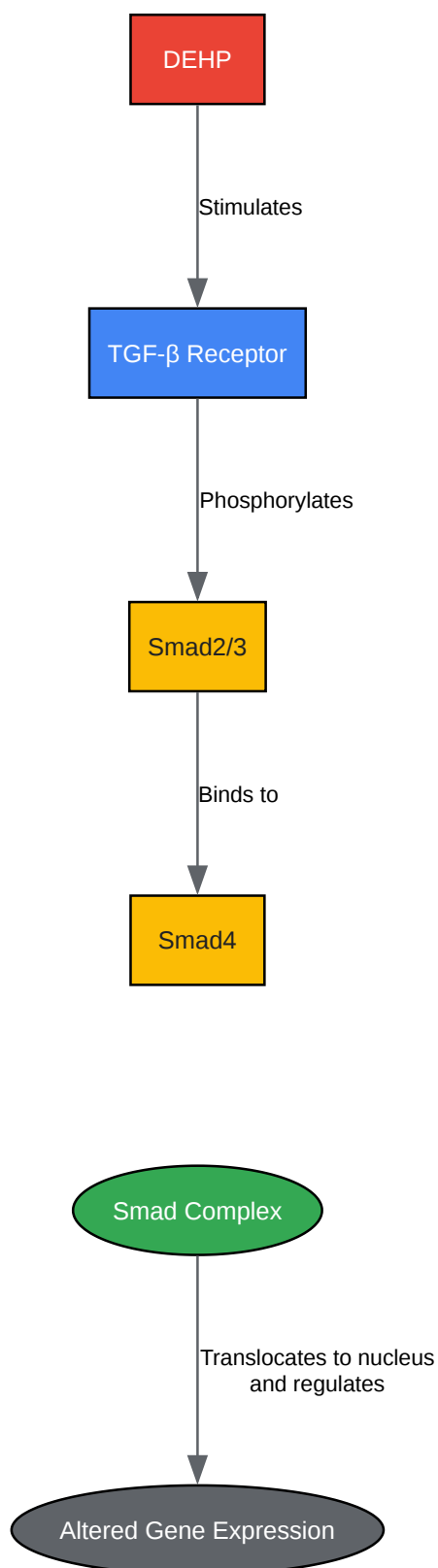


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Caption: Wnt/β-catenin signaling pathway modulation.

Transforming Growth Factor- β (TGF- β) Signaling Pathway

There is also evidence that DEHP can influence the TGF- β signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The modulation of this pathway by DEHP has been linked to the progression of certain diseases.[\[25\]](#)



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Caption: TGF-β signaling pathway interaction.

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